molecular formula C14H21IO4 B6207458 ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703779-27-3

ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6207458
CAS RN: 2703779-27-3
M. Wt: 380.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as EIOBC, is an organic compound that is widely used in the laboratory setting for a variety of purposes. It is a colorless, odorless, and crystalline solid that is soluble in polar organic solvents such as methanol and ethanol and is insoluble in water. It is a versatile reagent in organic synthesis, and has been used in a variety of reactions, including Grignard reactions, Wittig reactions, and the formation of ethers. In addition, EIOBC has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition, cell signaling, and protein folding.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not fully understood. However, it is believed that ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate acts as a substrate for enzymes, allowing them to catalyze reactions more efficiently. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to interact with proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in a variety of biochemical and physiological studies. It has been shown to inhibit the activity of enzymes, leading to changes in cell signaling pathways and protein folding. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to interact with proteins, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments include its low cost, wide availability, and ease of use. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a versatile reagent that can be used in a variety of reactions, including Grignard reactions, Wittig reactions, and the formation of ethers. However, there are some limitations to using ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments. For example, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is insoluble in water, which can make it difficult to use in aqueous reactions. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a strong acid, and can be corrosive if not handled properly.

Future Directions

There are a variety of potential future directions for the use of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. For example, further research could be conducted to explore the mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in more detail, as well as its potential applications in pharmaceutical synthesis. In addition, ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used in the synthesis of new and improved organic compounds, such as polymers, dyes, and pigments. Finally, further research could be conducted to explore the potential use of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in biotechnological applications, such as gene editing and protein engineering.

Synthesis Methods

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of ethyl iodide with oxalic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction produces ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid as byproducts. The second step involves the conversion of the acid byproduct to ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate through the addition of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of ethyl 3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate with iodomethane in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate", "Iodomethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl 3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and iodomethane to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2703779-27-3

Molecular Formula

C14H21IO4

Molecular Weight

380.2

Purity

95

Origin of Product

United States

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